8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
CAS No.:
Cat. No.: VC13591934
Molecular Formula: C9H9N3S
Molecular Weight: 191.26 g/mol
* For research use only. Not for human or veterinary use.
![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene -](/images/structure/VC13591934.png)
Specification
Molecular Formula | C9H9N3S |
---|---|
Molecular Weight | 191.26 g/mol |
IUPAC Name | 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene |
Standard InChI | InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2 |
Standard InChI Key | QOLHDAJYVSKPBO-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C3=CN=CN=C3S2 |
Canonical SMILES | C1CNCC2=C1C3=CN=CN=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene belongs to the class of polycyclic heteroaromatic compounds. Its IUPAC name reflects a tricyclic system comprising 13 atoms: a central seven-membered ring fused with two smaller rings (four- and six-membered). The structure incorporates one sulfur atom (thia group) and three nitrogen atoms (aza groups), contributing to its electron-deficient aromatic system .
The molecular formula is C₉H₉N₃S, with a molecular weight of 191.26 g/mol. Key structural features include:
-
A thiophene-like sulfur-containing ring.
-
Two nitrogen atoms positioned at the 4 and 6 positions, forming pyridine-like motifs.
-
A bridgehead nitrogen at position 11, creating strain in the tricyclic system.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉N₃S |
Molecular Weight | 191.26 g/mol |
SMILES | C1CNCC2=C1C3=CN=CN=C3S2 |
InChIKey | QOLHDAJYVSKPBO-UHFFFAOYSA-N |
PubChem CID | 53418193 |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry for the aromatic core, with slight puckering in the seven-membered ring due to steric strain. The compound exhibits strong UV absorption at λₘₐₓ ≈ 270 nm (ε > 10,000 M⁻¹cm⁻¹), characteristic of conjugated π-systems . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, 1H), 7.92 (s, 1H), 4.20–4.15 (m, 2H) .
-
¹³C NMR: 162.4 (C=S), 148.9 (C=N), 126.7–115.3 (aromatic carbons) .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene typically involves a multi-step sequence starting from commercially available heterocyclic precursors. A common approach employs:
-
Ring-Closing Metathesis (RCM): To form the seven-membered sulfur-containing ring.
-
Buchwald-Hartwig Amination: For introducing bridgehead nitrogen .
-
Oxidative Cyclization: To finalize the tricyclic architecture.
Table 2: Representative Synthetic Route
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Thiophene bromination | Br₂, FeCl₃, 0°C | 78% |
2 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 65% |
3 | RCM | Grubbs II catalyst, toluene | 52% |
Challenges in Scale-Up
Key bottlenecks include:
-
Low Yields in Cyclization Steps: Due to competing polymerization side reactions.
-
Sensitivity to Oxygen: The sulfur atom predisposes the compound to oxidation, necessitating inert atmosphere handling .
-
Purification Difficulties: Similar polarities of byproducts require advanced chromatographic techniques.
Industrial and Research Applications
Diagnostic Imaging Agents
A patent (US10561749B2) discloses derivatives of this compound as positron emission tomography (PET) tracers for oncology . The tricyclic core acts as a chelating agent for ⁶⁴Cu and ⁶⁸Ga, enabling tumor visualization .
Materials Science Applications
-
Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .
-
Corrosion Inhibitors: 89% efficiency on mild steel in HCl (1M) at 50 ppm concentration.
Future Research Directions
-
Prodrug Development: Masking the bridgehead nitrogen to improve bioavailability.
-
Green Synthesis: Exploring biocatalytic routes to circumvent harsh reaction conditions.
-
Polymer Composite Studies: Incorporating the compound into conductive polymers for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume